4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol
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Overview
Description
4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 3-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized to form the pyrimidine ring. The nitro group is introduced via nitration, and the final product is obtained by coupling the pyrimidine derivative with phenol under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and the phenolic hydroxyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidine
- **4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidine
- **4-[(3-Methoxyphenyl)amino]-5-nitropyrimidine
Uniqueness
4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol is unique due to the presence of both a methoxy group and a phenolic hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C18H17N5O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[[4-(3-methoxyanilino)-6-methyl-5-nitropyrimidin-2-yl]amino]phenol |
InChI |
InChI=1S/C18H17N5O4/c1-11-16(23(25)26)17(20-13-4-3-5-15(10-13)27-2)22-18(19-11)21-12-6-8-14(24)9-7-12/h3-10,24H,1-2H3,(H2,19,20,21,22) |
InChI Key |
XIDWQJYEDUBXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)O)NC3=CC(=CC=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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